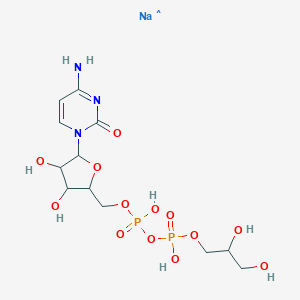

Cytidine 5'-diphosphoglycerol disodium salt

Description

BenchChem offers high-quality Cytidine 5'-diphosphoglycerol disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine 5'-diphosphoglycerol disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C12H21N3O13P2.Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTUVJJCIZBYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3NaO13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585112 | |

| Record name | PUBCHEM_16219179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-56-9 | |

| Record name | PUBCHEM_16219179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cytidine 5'-diphosphoglycerol disodium salt chemical properties and structure.

Chemical Properties, Biosynthetic Logic, and Application in Antibiotic Discovery

Executive Summary

Cytidine 5'-diphosphoglycerol (CDP-glycerol) is a nucleotide-activated glycerol derivative essential for the biosynthesis of Wall Teichoic Acids (WTAs) in Gram-positive bacteria.[1] As the obligate donor of glycerol-phosphate units for the poly(glycerol-phosphate) backbone, it represents a critical node in bacterial cell envelope assembly. Because WTAs are virulence factors involved in host colonization, biofilm formation, and antibiotic resistance (e.g., methicillin-resistant S. aureus), the enzymes utilizing CDP-glycerol (TagB, TagF) are high-value targets for novel antimicrobial development.

This guide details the physicochemical properties of the disodium salt, its role in the Tag pathway, and validated protocols for its utilization in kinetic assays.

Part 1: Chemical Identity & Structural Analysis[2]

Commercially, CDP-glycerol is stabilized as a disodium salt to prevent acid-catalyzed hydrolysis of the pyrophosphate bridge.

Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | Cytidine 5'-diphospho-sn-glycerol disodium salt |

| CAS Number | 102601-56-9 (Disodium salt) |

| Molecular Formula | C₁₂H₁₉N₃Na₂O₁₃P₂ |

| Molecular Weight | ~501.25 g/mol (Salt); 477.25 g/mol (Free Acid) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Highly soluble in water (>50 mg/mL); Insoluble in ethanol/acetone |

| UV Absorption | |

| Stability | Labile in acidic media; stable at -20°C (desiccated) |

Structural Logic

The molecule consists of three distinct functional moieties:

-

Cytidine Nucleoside: Acts as the recognition handle for transferase enzymes (TagD, TagF).

-

Pyrophosphate Bridge: A high-energy bond whose cleavage drives the polymerization reaction thermodynamically.

-

sn-Glycerol-3-Phosphate: The payload transferred to the growing teichoic acid chain.

Part 2: Biological Context & Mechanism

The Tag Pathway (Teichoic Acid Glycerol)

In Bacillus subtilis and Staphylococcus epidermidis, CDP-glycerol is synthesized in the cytoplasm and utilized at the membrane interface. The pathway is a prime example of "tagging" a hydrophilic monomer (glycerol) with a nucleotide (CMP) to facilitate membrane-associated polymerization.

-

Precursor Synthesis (TagD): The enzyme glycerol-3-phosphate cytidylyltransferase (TagD) condenses CTP and sn-glycerol-3-phosphate to form CDP-glycerol, releasing pyrophosphate.

-

Polymerization (TagF): The teichoic acid polymerase TagF transfers the glycerol-phosphate unit from CDP-glycerol to the linkage unit on the membrane, releasing CMP.

Part 3: Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of CDP-Glycerol

Rationale: Chemical synthesis of CDP-glycerol is low-yielding and complex. The "Mix-and-Match" enzymatic approach (Litschko et al.) is the industry standard for generating high-purity substrate for drug screening.

Reagents:

-

Glycerol-3-phosphate cytidylyltransferase (TagD)

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

Workflow:

-

Phosphorylation: GlpK converts Glycerol + ATP → sn-Glycerol-3-P + ADP.

-

Activation: TagD converts sn-Glycerol-3-P + CTP → CDP-Glycerol + PPi.

-

Purification: The reaction is quenched and purified via anion-exchange chromatography (e.g., MonoQ) to isolate the CDP-glycerol salt.

Protocol B: TagF Kinetic Assay (Drug Screening)

Rationale: To screen inhibitors of WTA synthesis, one must measure the activity of TagF. Since TagF releases CMP upon polymerizing glycerol-phosphate, the assay tracks CMP production.

Materials:

-

Enzyme: Recombinant TagF (purified without membrane tag if using soluble acceptor).

-

Substrate: CDP-glycerol (200 µM - 1 mM).

-

Acceptor: Synthetic linkage unit analog (e.g., Lipid I analog) or GroP oligomers.

-

Detection: HPLC (direct CMP measurement) or Coupled Pyrophosphatase/Phosphatase assay.

Step-by-Step Methodology:

-

Reaction Assembly: In a 96-well plate, combine:

-

50 mM HEPES (pH 7.5)

-

20 mM MgCl₂ (Critical cofactor for TagF)

-

1 mM DTT (Stabilizer)

-

100 µM Synthetic Acceptor

-

Variable concentrations of Test Compound (Inhibitor)

-

-

Initiation: Add CDP-glycerol (final conc. 500 µM) to initiate the reaction. Control: No enzyme blank to account for spontaneous hydrolysis.

-

Incubation: Incubate at 25°C for 30–60 minutes. The reaction is linear in this phase for wild-type TagF.

-

Quenching: Stop reaction by adding equal volume of 100 mM EDTA (chelates Mg²⁺) or heating to 95°C for 2 mins.

-

Quantification (HPLC Method):

-

Column: Anion Exchange (e.g., DNAPac PA100).

-

Mobile Phase: Gradient of Ammonium Acetate.

-

Detection: UV at 271 nm.

-

Analysis: Integrate the peak area of the released CMP relative to the remaining CDP-glycerol.

-

-

Data Processing: Calculate

and

Part 4: Handling and Stability Guidelines

The pyrophosphate bond in CDP-glycerol is susceptible to hydrolysis, particularly in the presence of moisture or acidic conditions.

-

Storage:

-

Solid State: Store at -20°C in a desiccator. Stable for >2 years.

-

Solution: Dissolve in nuclease-free water buffered to pH 7.5 (Tris or HEPES). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles (max 2 cycles).

-

-

Usage:

-

Always keep on ice during bench work.

-

Avoid buffers with high phosphate concentrations during initial dissolution, as they may interfere with subsequent enzymatic assays involving phosphate detection.

-

References

-

Litschko, C., et al. (2021). Mix-and-Match System for the Enzymatic Synthesis of Enantiopure Glycerol-3-Phosphate-Containing Capsule Polymer Backbones. mBio.[4] [Link][4]

-

Sewell, E. W., & Brown, E. D. (2009). The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis.[5] Journal of Biological Chemistry.[5] [Link]

-

Brown, S., et al. (2013). Wall Teichoic Acids of Gram-Positive Bacteria. Annual Review of Microbiology. [Link]

-

PubChem Compound Summary. Cytidine 5'-diphosphoglycerol.[6][7] National Library of Medicine. [Link][6]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. InterPro [ebi.ac.uk]

- 6. Cytidine 5'-diphosphoglycerol | C12H21N3O13P2 | CID 447253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of [3H]Cytidine 5'-diphospho-1, 2-diacyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Synthesis, and Application of Cytidine 5'-Diphosphoglycerol

Executive Summary

Cytidine 5'-diphosphoglycerol (CDP-glycerol) is a critical nucleotide-activated precursor in the biosynthesis of Wall Teichoic Acids (WTAs) in Gram-positive bacteria.[1] As the obligate donor of the glycerol-phosphate moiety, it is synthesized by the enzyme glycerol-3-phosphate cytidylyltransferase (TagD). Because WTAs are essential for bacterial cell shape, division, and pathogenesis, the specific inhibition of CDP-glycerol synthesis represents a high-value target for novel antimicrobial development, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

This guide provides a comprehensive technical analysis of CDP-glycerol, ranging from its historical isolation to modern chemo-enzymatic synthesis protocols and characterization standards.

Historical Discovery & Biological Context[2]

The Baddiley Era

The isolation of CDP-glycerol was first reported in the late 1950s by James Baddiley and colleagues at the University of Newcastle. Working with Lactobacillus arabinosus, Baddiley identified cytidine nucleotides that were not involved in nucleic acid synthesis but rather served as carriers for polyol phosphates. This work established the fundamental role of nucleotide sugars in the construction of the bacterial cell wall.

The Biosynthetic Pathway (TagD)

In vivo, CDP-glycerol is synthesized by TagD (Glycerol-3-phosphate cytidylyltransferase). This enzyme catalyzes the reversible transfer of a cytidylyl group from CTP to sn-glycerol-3-phosphate (G3P), releasing inorganic pyrophosphate (PPi).

Reaction Stoichiometry:

The stereochemistry is critical: TagD is specific for the sn-3 isomer of glycerol phosphate. The resulting CDP-glycerol is then utilized by TagB and TagF (primase and polymerase) to build the poly(glycerol-phosphate) backbone of teichoic acids.

Figure 1: The biosynthetic pathway of CDP-glycerol mediated by TagD, leading to Wall Teichoic Acid formation.

Synthesis Strategies: Chemical vs. Enzymatic[3]

Researchers requiring CDP-glycerol for inhibition assays or structural studies must choose between chemical synthesis (robust, scalable) and enzymatic synthesis (stereopure, physiological conditions).

Comparison of Methods

| Feature | Chemical Synthesis (Morpholidate) | Enzymatic Synthesis (TagD Cascade) |

| Precursors | CMP-morpholidate + G3P | CTP + Glycerol + Enzymes |

| Stereocontrol | Depends on purity of G3P | Absolute (sn-3 specific) |

| Yield | Moderate (40-60%) | High (>85%) |

| Complexity | Moisture sensitive; requires organic solvents | Aqueous buffer; requires protein purification |

| Purification | Ion-exchange / HPLC | Ultrafiltration / HPLC |

Experimental Protocols

Protocol A: Chemical Synthesis (The Khorana Method)

This method utilizes CMP-morpholidate as an activated nucleotide to couple with glycerol-3-phosphate in anhydrous pyridine.

Reagents:

-

CMP-morpholidate (4-morpholine-N,N'-dicyclohexylcarboxamidinium salt)

-

sn-Glycerol-3-phosphate (dicyclohexylammonium salt)

-

Anhydrous Pyridine

-

Triethylamine (TEA)

Step-by-Step Workflow:

-

Drying: Dissolve sn-glycerol-3-phosphate (0.5 mmol) and CMP-morpholidate (0.5 mmol) separately in aqueous pyridine. Evaporate to dryness three times with anhydrous pyridine to remove all traces of water (Critical Step: Water hydrolyzes the morpholidate).

-

Coupling: Dissolve both residues in 5 mL anhydrous pyridine. Combine and stir at room temperature under Argon for 3-5 days.

-

Monitoring: Monitor reaction progress via TLC (Solvent: Isobutyric acid/NH4OH/H2O, 66:1:33).

-

Quenching: Evaporate pyridine under reduced pressure. Resuspend the oily residue in water.

-

Purification: Apply to a DEAE-Sephadex A-25 column (bicarbonate form). Elute with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0 to 0.4 M).

-

Isolation: Pool fractions containing CDP-glycerol (identified by UV 271nm). Lyophilize repeatedly with water to remove TEAB.

Figure 2: Workflow for the chemical synthesis of CDP-glycerol via CMP-morpholidate coupling.

Protocol B: Enzymatic Synthesis (One-Pot Cascade)

Modern applications prefer enzymatic cascades to regenerate expensive CTP and ensure stereochemical purity.

Enzymes Required:

-

Pyruvate Kinase (PK) (ATP regeneration)

-

Inorganic Pyrophosphatase (PPase) (Drives reaction forward by hydrolyzing PPi)

Reaction Mix (10 mL scale):

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

-

Substrates: 10 mM CTP, 15 mM sn-glycerol-3-phosphate.

-

Enzymes: 1 mg TagD, 50 U PPase.

-

Incubation: Incubate at 30°C for 4-16 hours.

-

Termination: Heat inactivation at 95°C for 5 minutes or ultrafiltration (10 kDa cutoff) to remove enzymes.

-

Purification: HPLC (Resource Q anion exchange) or direct use if high conversion is achieved.

Analytical Characterization

Validating the identity of CDP-glycerol requires confirming the nucleotide moiety, the glycerol backbone, and the integrity of the pyrophosphate bridge.

Nuclear Magnetic Resonance (NMR)

31P NMR is the gold standard for verifying the pyrophosphate linkage.

-

Expected Signal: Two doublets (an AB system) representing the two phosphorous atoms in the pyrophosphate bridge.

-

Chemical Shift:

-10.5 to -11.5 ppm (relative to 85% H3PO4). -

Coupling Constant (

): ~20-22 Hz.

1H NMR (D2O):

-

Cytosine H-6: Doublet at ~7.9 ppm.

-

Cytosine H-5: Doublet at ~6.1 ppm.

-

Ribose H-1': Doublet at ~5.9 ppm.

-

Glycerol protons: Multiplets in the 3.5 – 4.0 ppm region.

Mass Spectrometry[6]

-

Method: ESI-MS (Negative mode) or MALDI-TOF.

-

Target Ion: [M-H]⁻

-

Molecular Weight: 477.2 Da (Neutral mass). Look for m/z ~476.

Therapeutic Implications

The TagD enzyme is essential for the viability of S. aureus and B. subtilis. Because eukaryotic cells do not possess TagD (mammals synthesize phospholipids via CDP-diacylglycerol, a distinct pathway), TagD inhibitors are highly selective.

-

Mechanism of Inhibition: Small molecules mimicking the transition state of the CTP-G3P transfer.

-

Screening: High-throughput screening uses the enzymatic protocol described above, monitoring PPi release via colorimetric assays (e.g., Malachite Green).

References

-

Baddiley, J., Buchanan, J. G., Carss, B., Mathias, A. P., & Sanderson, A. R. (1956). The isolation of cytidine diphosphate glycerol, cytidine diphosphate ribitol and mannitol 1-phosphate from Lactobacillus arabinosus.[4] Biochemical Journal, 64(4), 599–603. Link

-

Shaw, D. R. (1962).[5] Pyrophosphorolysis and enzymic synthesis of cytidine diphosphate glycerol and cytidine diphosphate ribitol.[5] Biochemical Journal, 82(2), 297–312.[5] Link

- Khorana, H. G. (1961). The Synthesis of Cytidine 5'-Diphosphate Glycerol and Cytidine 5'-Diphosphate Ribitol. Journal of the American Chemical Society.

-

Paton, L., et al. (2023).[1] A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of CDP-Glycerol.[1] ChemBioChem, 24(16). Link

- Badurina, I., Zandberg, W., & Strynadka, N. C. (2003). Structural Studies of a Staphylococcus aureus Glycerol-3-phosphate Cytidylyltransferase (TagD). Journal of Biological Chemistry. (Structural basis for TagD specificity).

Sources

- 1. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of CDP-Glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tagD glycerol-3-phosphate cytidylyltransferase [Staphylococcus saprophyticus subsp. saprophyticus ATCC 15305 = NCTC 7292] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. KEGG ENZYME: 2.7.7.39 [genome.jp]

- 4. The isolation with cytidine diphosphate glycerol, cytidine diphosphate ribitol and mannitol 1-phosphate from Lactobacillus arabinosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol-3-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Significance of the Glycerol Phosphate Linkage Unit

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycerol phosphate (GroP) linkage unit, a seemingly simple phosphodiester bond involving a glycerol backbone, represents a cornerstone of molecular architecture across all domains of life. Its significance extends from providing the fundamental framework of cellular membranes to forming complex, immunologically active polymers on bacterial surfaces and anchoring eukaryotic proteins to the cell exterior. This technical guide offers an in-depth exploration of the multifaceted roles of the GroP linkage. We will dissect its biochemical foundation, explore its critical functions in the teichoic acids of Gram-positive bacteria, detail its role in the eukaryotic glycosylphosphatidylinositol (GPI) anchor, and reaffirm its universal importance as the backbone of phospholipids. Furthermore, this guide provides detailed methodologies for the investigation of GroP-containing structures and discusses their profound implications in pathophysiology and as targets for novel therapeutic interventions.

Introduction

At the intersection of lipid, carbohydrate, and protein biochemistry lies the glycerol phosphate (GroP) moiety. This unit, consisting of a glycerol molecule linked to a phosphate group, forms the basis of phosphodiester linkages that are integral to some of biology's most critical structures. While its role as the hydrophilic head of phospholipids is universally recognized, its significance is far more diverse and profound.

In the realm of bacteriology, GroP linkages form the repeating backbone of teichoic acids, anionic glycopolymers that are essential for the viability, morphology, and pathogenicity of many Gram-positive bacteria.[1][2] In eukaryotes, a GroP unit is a key component of the conserved core of glycosylphosphatidylinositol (GPI) anchors, which tether a wide array of functional proteins to the cell surface.[3][4] Underlying these specialized roles is the universal function of glycerol-3-phosphate as the foundational backbone for the de novo synthesis of all glycerophospholipids, the primary constituents of biological membranes.[5][6]

This guide will provide a comprehensive overview of the biological significance of the GroP linkage, structured to build from fundamental chemistry to complex cellular roles and therapeutic applications. We will explore the causality behind its involvement in these diverse systems, present methodologies for its study, and highlight its growing importance as a target in drug development.

Chapter 1: The Biochemical Foundation of the Glycerol Phosphate Linkage

The versatility of the glycerol phosphate unit stems from its chemical structure. Glycerol is a simple polyol, but its phosphorylation introduces stereochemistry and a reactive site for the formation of phosphodiester bonds, which link it to other molecules.

The two most common stereoisomers in biology are sn-glycerol-3-phosphate, the precursor for phospholipid synthesis in bacteria and eukaryotes, and sn-glycerol-1-phosphate, which is found in the phospholipids of archaea.[7] The phosphodiester bond is formed when the phosphate group of a GroP unit forms a second ester bond with a hydroxyl group on another molecule, such as another glycerol phosphate, a sugar, or an inositol ring. This linkage is stable yet can be cleaved by specific enzymes (phospholipases), allowing for dynamic regulation of the structures it helps to form.

Caption: General structure of sn-Glycerol-3-Phosphate.

Chapter 2: The Glycerol Phosphate Linkage in Bacterial Cell Walls - Teichoic Acids

In most Gram-positive bacteria, the cell wall is heavily decorated with anionic glycopolymers called teichoic acids (TAs).[8] These polymers, which can constitute up to 60% of the cell wall mass, are crucial for cell physiology and virulence.[9] The glycerol phosphate linkage is the defining feature of a major class of these molecules.

There are two main types of teichoic acids:

-

Wall Teichoic Acids (WTAs): Covalently linked to the peptidoglycan layer.[8]

-

Lipoteichoic Acids (LTAs): Anchored to the cytoplasmic membrane via a lipid moiety.[2]

Many of these polymers consist of repeating units of glycerol phosphate or ribitol phosphate joined by phosphodiester bonds.[8] For example, the WTA of Bacillus subtilis 168 is a poly(glycerol phosphate) polymer. These chains create a high density of negative charge on the bacterial surface, which is critical for:

-

Cation Homeostasis: Sequestration of divalent cations like Mg²⁺ and Ca²⁺.[10]

-

Cell Morphology and Division: WTAs are essential for maintaining cell shape and proper septation during division.[1]

-

Pathogenesis and Immunity: TAs mediate adhesion to host cells and can trigger immune responses.[1][2]

-

Antibiotic Resistance: They play a key role in resistance to β-lactam antibiotics in strains like MRSA.[1]

Biosynthesis of Wall Teichoic Acids (WTAs)

The biosynthesis of poly(glycerol phosphate) WTA is a complex, multi-step process that occurs at the cell membrane and is a prime target for novel antibiotics.[11][12] The pathway involves a series of enzymes designated Tag (teichoic acid glycerol).

The key steps are:

-

Initiation: The process begins on the cytoplasmic face of the membrane with the transfer of GlcNAc-1-phosphate to a lipid carrier, undecaprenyl phosphate (Und-P), by the enzyme TagO.[13]

-

Linkage Unit Assembly: TagA adds an N-acetylmannosamine (ManNAc) residue. This is followed by the addition of one or more glycerol-3-phosphate units by TagB and TagF, using CDP-glycerol as the donor, to form the linkage unit.[8][14]

-

Polymerization: TagF polymerizes the poly(glycerol phosphate) chain by sequentially adding GroP units.

-

Export: The completed WTA-lipid carrier complex is flipped across the membrane by an ABC transporter (TagG/H).[15]

-

Attachment: The WTA polymer is then covalently attached to the peptidoglycan.

Caption: Simplified workflow for Wall Teichoic Acid (WTA) biosynthesis.

Chapter 3: A Eukaryotic Anchor - The Glycosylphosphatidylinositol (GPI) Anchor

In eukaryotes, the glycerol phosphate unit is a critical component of the glycosylphosphatidylinositol (GPI) anchor, a complex glycolipid that tethers hundreds of different proteins to the cell surface.[3][4] GPI-anchored proteins are involved in a vast range of biological processes, including signal transduction, cell adhesion, and enzymatic catalysis.[16][17]

The GPI anchor has a conserved core structure: ethanolamine-phosphate-Manα1-2Manα1-6Manα1-4GlcNα1-6-myo-inositol-phospholipid.[17] The glycerol phosphate linkage is found within the "phospholipid" part of this structure, specifically as the phosphatidylinositol (PI) moiety that embeds into the outer leaflet of the plasma membrane.[18]

The functions of the GPI anchor are multifaceted:

-

Membrane Targeting: It directs proteins to specific membrane microdomains, known as lipid rafts, which are enriched in sphingolipids and cholesterol.[3][17]

-

Signal Transduction: Localization within lipid rafts facilitates the involvement of GPI-anchored proteins in signaling cascades.[17]

-

Protein Release: The anchor can be cleaved by specific phospholipases (like Phospholipase C), releasing the protein from the cell surface, which serves as a regulatory mechanism.[3][19]

Defects in GPI anchor biosynthesis are associated with several human diseases, including the rare acquired disorder paroxysmal nocturnal hemoglobinuria (PNH).[19]

Caption: Core structure of a Glycosylphosphatidylinositol (GPI) anchor.

Chapter 4: The Phospholipid Backbone - A Universal Role

The most fundamental and universal role of the glycerol phosphate unit is as the structural backbone of glycerophospholipids (or phospholipids). These amphipathic molecules are the primary building blocks of all biological membranes.[6] The de novo synthesis of phospholipids in both bacteria and eukaryotes begins with the acylation of sn-glycerol-3-phosphate.[5][20]

The synthesis pathway involves two key acylation steps:

-

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the addition of a fatty acid to the sn-1 position, forming lysophosphatidic acid.[6][21]

-

1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acid to the sn-2 position, yielding phosphatidic acid.[6]

Phosphatidic acid is a central intermediate, serving as the precursor for all major classes of glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) as well as triacylglycerols.[6][22] The glycerol-3-phosphate backbone thus provides the scaffold that connects the hydrophobic fatty acid tails to the polar head groups, a design essential for the formation of the lipid bilayer that compartmentalizes cells and organelles.

| Precursor/Intermediate | Key Enzyme(s) | Product | Biological Role |

| Dihydroxyacetone Phosphate | Glycerol-3-phosphate dehydrogenase | sn-Glycerol-3-Phosphate | Starting backbone for lipid synthesis.[20][21] |

| sn-Glycerol-3-Phosphate | GPAT | Lysophosphatidic Acid | First acylated intermediate.[6] |

| Lysophosphatidic Acid | AGPAT | Phosphatidic Acid | Central precursor for all glycerolipids.[6] |

| Phosphatidic Acid | PAP / CDS | Diacylglycerol (DAG) / CDP-DAG | Precursors for phospholipids and triacylglycerols.[22] |

Chapter 5: Methodologies for the Study of Glycerol Phosphate Linkages

Investigating molecules containing GroP linkages requires a combination of biochemical, analytical, and genetic techniques.

Experimental Protocol: Isolation and Analysis of Wall Teichoic Acids (WTAs)

This protocol outlines a general workflow for extracting and analyzing WTAs from Gram-positive bacteria, such as Staphylococcus aureus.

Objective: To isolate WTAs for structural or immunological analysis.

Methodology:

-

Bacterial Culture and Cell Wall Preparation:

-

Grow the bacterial strain of interest (e.g., S. aureus) to late-logarithmic phase in an appropriate broth medium.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse the cells using mechanical disruption (e.g., bead beating or sonication) to release the cell walls.

-

Collect the crude cell wall fraction by high-speed centrifugation (e.g., 20,000 x g for 30 min). Wash the pellet repeatedly with buffer and then with a salt solution (e.g., 1 M NaCl) to remove non-covalently bound proteins and LTAs.

-

-

WTA Extraction:

-

Treat the purified cell wall preparation with a strong acid (e.g., 10% trichloroacetic acid (TCA) at 4°C for 24 hours or 5% TCA at 60°C for 2-4 hours) to hydrolyze the phosphodiester bond linking the WTA to the peptidoglycan.

-

Centrifuge to pellet the peptidoglycan debris. The supernatant contains the extracted WTAs.

-

Neutralize the supernatant and extensively dialyze against deionized water to remove acid and small molecules.

-

Lyophilize the dialyzed sample to obtain purified WTA powder.

-

-

Analysis:

-

Phosphate Assay: Quantify the total phosphate content using a colorimetric method (e.g., Malachite Green assay) to determine the amount of WTA recovered.

-

NMR Spectroscopy: Perform ¹H and ³¹P NMR for detailed structural elucidation of the repeating units and linkage stereochemistry.

-

Mass Spectrometry: Use techniques like ESI-MS after enzymatic or chemical degradation to determine the composition and sequence of the polymer.

-

Chapter 6: Pathophysiological and Therapeutic Significance

The essential and diverse roles of the glycerol phosphate linkage make the pathways that synthesize GroP-containing molecules attractive targets for drug development.

-

Antimicrobial Targets: The WTA biosynthesis pathway is a particularly promising target for new antibiotics against Gram-positive pathogens like MRSA.[1][11] Since later steps in the pathway are essential for bacterial viability, inhibitors targeting enzymes like TagF (the polymerase) or TagG/H (the exporter) could be effective bactericidal agents.[12][15] Furthermore, blocking WTA synthesis can re-sensitize MRSA to β-lactam antibiotics.[12]

-

Metabolic Diseases: Glycerol-3-phosphate is a key metabolic node linking carbohydrate and lipid metabolism.[23][24] The enzyme Glycerol-3-Phosphate Acyltransferase (GPAT), which catalyzes the first committed step in triglyceride synthesis, is being investigated as a therapeutic target for obesity and related metabolic disorders.[25]

-

Parasitic Diseases: The biosynthesis of GPI anchors is essential for the viability of many protozoan parasites, including those that cause malaria (Plasmodium falciparum) and African sleeping sickness (Trypanosoma brucei).[4] Because the parasite GPI biosynthesis pathways have differences from the human pathway, they represent a potential target for selective anti-parasitic drugs.

Conclusion

The glycerol phosphate linkage unit is a fundamental building block whose significance permeates every domain of life. From its universal role in defining the structure of cellular membranes to its specialized functions in the complex cell walls of bacteria and the protein-anchoring systems of eukaryotes, the GroP moiety is indispensable. Its involvement in critical aspects of cell physiology, pathogenesis, and metabolism underscores its importance not only for understanding basic biology but also for developing the next generation of therapeutics to combat infectious and metabolic diseases. The continued exploration of the biosynthesis and function of GroP-containing molecules promises to yield further insights into cellular life and new opportunities for medical intervention.

References

-

Brown, S., Santa Maria, J. P., Jr, & Walker, S. (2013). Wall Teichoic Acids of Gram-Positive Bacteria. Annual Review of Microbiology, 67, 313-336. [Link]

-

Icho, T., & Raetz, C. R. (1987). Acylation of glycerol 3-phosphate is the sole pathway of de novo phospholipid synthesis in Escherichia coli. Journal of Bacteriology, 169(6), 2896-2898. [Link]

-

Wikipedia contributors. (2023). Teichoic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Wanner, C., et al. (2014). Biosynthesis of the Unique Wall Teichoic Acid of Staphylococcus aureus Lineage ST395. mBio, 5(2), e01009-14. [Link]

-

Fiveable. (2025). Teichoic Acid Definition. Fiveable Microbiology Key Term. [Link]

-

Kelly, K., & Jacobs, R. (2019). Phospholipid Biosynthesis. AOCS Lipid Library. [Link]

-

Creative Biolabs. Teichoic Acid. Creative Biolabs. [Link]

-

Vaia. (n.d.). What is teichoic acid and what are its roles and functions? Vaia. [Link]

-

Gamba, P., et al. (2009). Localization and Interactions of Teichoic Acid Synthetic Enzymes in Bacillus subtilis. Journal of Bacteriology, 191(12), 3894-3904. [Link]

-

Swoboda, J. G., et al. (2009). Discovery of a Small Molecule that Blocks Wall Teichoic Acid Biosynthesis in Staphylococcus aureus. ACS Chemical Biology, 4(10), 875-883. [Link]

-

Erickson, H. P. (2021). How Teichoic Acids Could Support a Periplasm in Gram-Positive Bacteria, and Let Cell Division Cheat Turgor Pressure. Frontiers in Microbiology, 12, 679813. [Link]

-

Sharom, F. J. (2002). Glycosylphosphatidylinositol-anchored proteins: structure, function, and cleavage by phosphatidylinositol-specific phospholipase C. Biochemistry and Cell Biology, 80(5), 551-566. [Link]

-

National Institutes of Health. (n.d.). Inhibitors of Wall Teichoic Acid Biosynthesis of Staphylococcus Aureus. NIH RePORTER. [Link]

-

Yuan, Y., et al. (2021). Structure and Function of the Glycosylphosphatidylinositol Transamidase, a Transmembrane Complex Catalyzing GPI Anchoring of Proteins. Structure, 29(8), 856-866.e5. [Link]

-

Sharom, F. J. (2002). Glycosylphosphatidylinositol-anchored proteins: structure, function, and cleavage by phosphatidylinositol-specific phospholipase C. Canadian Science Publishing. [Link]

-

ResearchGate. (n.d.). Wall teichoic acid and lipoteichoic acid biosynthesis pathways in Gram-positive bacteria. [Link]

-

ResearchGate. (n.d.). Synthesis of phospholipids. Firstly, glycerol-3-phosphate... [Link]

-

Brown, S., et al. (2013). Wall Teichoic Acid Function, Biosynthesis, and Inhibition. Chemical Biology. [Link]

-

Paulick, M. G., & Bertozzi, C. R. (2008). The Glycosylphosphatidylinositol Anchor: A Complex Membrane-Anchoring Structure for Proteins. Biochemistry, 47(27), 6991-7000. [Link]

-

van der Es, D., et al. (2017). Teichoic acids: synthesis and applications. Chemical Society Reviews, 46(1), 258-276. [Link]

-

Wikipedia contributors. (2023). Glycosylphosphatidylinositol. Wikipedia, The Free Encyclopedia. [Link]

-

University of Zurich. (n.d.). Glycosylphosphatidylinositol anchor. Department of Physiology. [Link]

-

Gnad, T., et al. (2011). Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 301(1), R116-R130. [Link]

-

Gull, M. (2021). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. Life (Basel), 11(1), 44. [Link]

-

StudySmarter. (n.d.). Glycerolipids: Structure, Synthesis, Function and Analytical Techniques. StudySmarter. [Link]

-

Tul'skaya, E. M., et al. (2001). Cell wall teichoic acids: structural diversity, species specificity in the genus Nocardiopsis, and chemotaxonomic perspective. FEMS Microbiology Reviews, 25(2), 169-187. [Link]

-

MDPI Encyclopedia. (n.d.). Significance of Glycerol in Biochemistry. MDPI. [Link]

-

Bracha, R., & Glaser, L. (1976). In vitro synthesis of the unit that links teichoic acid to peptidoglycan. Journal of Bacteriology, 125(3), 872-879. [Link]

-

Yoshida-Moriguchi, T., et al. (2021). Biosynthetic Mechanisms and Biological Significance of Glycerol Phosphate-Containing Glycan in Mammals. International Journal of Molecular Sciences, 22(21), 11985. [Link]

-

Yoshida-Moriguchi, T., et al. (2021). Biosynthetic Mechanisms and Biological Significance of Glycerol Phosphate-Containing Glycan in Mammals. MDPI. [Link]

-

Heptinstall, S., et al. (1970). The glycerol teichoic acid from the cell wall of Bacillus stearothermophilus B65. Biochemical Journal, 117(4), 731-739. [Link]

-

D'Elia, M. A., et al. (2006). The N-Acetylmannosamine Transferase Catalyzes the First Committed Step of Teichoic Acid Assembly in Bacillus subtilis and Staphylococcus aureus. Journal of Bacteriology, 188(12), 4281-4288. [Link]

-

Archibald, A. R., et al. (1968). The glycerol teichoic acid of walls of Staphylococcus lactis I3. Biochemical Journal, 106(2), 647-659. [Link]

-

Anderson, R. G., et al. (1972). The mechanism of wall synthesis in bacteria. The organization of enzymes and isoprenoid phosphates in the membrane. Biochemical Journal, 127(1), 11-33. [Link]

-

Fujita, M., & Maeda, Y. (2017). Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling. Journal of Lipid Research, 58(11), 2073-2088. [Link]

-

Yoshida-Moriguchi, T., et al. (2021). Biosynthetic Mechanisms and Biological Significance of Glycerol Phosphate-Containing Glycan in Mammals. International Journal of Molecular Sciences, 22(21), 11985. [Link]

-

Taylor & Francis. (n.d.). Glycerol 3-phosphate – Knowledge and References. Taylor & Francis Online. [Link]

-

Poursharifi, P., et al. (2022). Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine Reviews, 43(2), 265-295. [Link]

-

ResearchGate. (n.d.). Structures of (A) GPI anchor, (B) Glycerophospholipids with a linker of... [Link]

-

Zoltner, M., et al. (2021). Rescue of Glycosylphosphatidylinositol-Anchored Protein Biosynthesis Using Synthetic Glycosylphosphatidylinositol Oligosaccharides. ACS Chemical Biology, 16(11), 2261-2269. [Link]

-

Li, Y., et al. (2022). Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1. mBio, 13(5), e01859-22. [Link]

-

Patsnap. (2024). What is Sodium Glycerophosphate used for?. Patsnap Synapse. [Link]

-

Halbedel, S., & Stülke, J. (2017). Glycerol metabolism and its implication in virulence in Mycoplasma. FEMS Microbiology Letters, 364(15). [Link]

-

Clinical Trials Arena. (n.d.). Sodium Glycerophosphate – Application in Therapy and Current Clinical Research. Clinical Trials Arena. [Link]

-

Schmidl, S. R., et al. (2013). Implication of Glycerol and Phospholipid Transporters in Mycoplasma pneumoniae Growth and Virulence. Infection and Immunity, 81(5), 1782-1791. [Link]

Sources

- 1. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Glycosylphosphatidylinositol-anchored proteins: structure, function, and cleavage by phosphatidylinositol-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosylphosphatidylinositol anchor | Department of Physiology | UZH [physiol.uzh.ch]

- 5. Acylation of glycerol 3-phosphate is the sole pathway of de novo phospholipid synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life [mdpi.com]

- 8. Teichoic acid - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. vaia.com [vaia.com]

- 11. Teichoic Acid - Creative Biolabs [creative-biolabs.com]

- 12. Inhibitors of Wall Teichoic Acid Biosynthesis of Staphylococcus Aureus | National Agricultural Library [nal.usda.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In vitro synthesis of the unit that links teichoic acid to peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kishony.technion.ac.il [kishony.technion.ac.il]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycosylphosphatidylinositol - Wikipedia [en.wikipedia.org]

- 20. How are phospholipids synthesized in cells? | AAT Bioquest [aatbio.com]

- 21. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. Biosynthetic Mechanisms and Biological Significance of Glycerol Phosphate-Containing Glycan in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Cytidine 5'-diphosphoglycerol in Staphylococcus aureus: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the preliminary studies on Cytidine 5'-diphosphoglycerol (CDP-glycerol) in the human pathogen Staphylococcus aureus. As a critical precursor in the biosynthesis of wall teichoic acids (WTAs), CDP-glycerol represents a key node in pathways essential for staphylococcal viability, pathogenesis, and antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core concepts, detailed experimental protocols, and the therapeutic potential of targeting CDP-glycerol metabolism. We delve into the enzymatic synthesis of CDP-glycerol, methods for its purification and characterization, and assays for the key enzymes involved in its biosynthesis. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies to advance the study of this pivotal molecule and accelerate the development of novel anti-staphylococcal therapies.

Introduction: The Significance of the Staphylococcal Cell Wall and Wall Teichoic Acids

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions such as bacteremia, endocarditis, and pneumonia.[1][2][3][4] A defining feature of S. aureus is its thick, complex cell wall, which is crucial for maintaining cellular integrity, mediating interactions with the host, and providing a primary defense against antimicrobial agents.

A major component of the Gram-positive cell wall is a class of anionic glycopolymers known as teichoic acids. These polymers are broadly categorized into two types: lipoteichoic acids (LTAs), which are anchored to the cytoplasmic membrane, and wall teichoic acids (WTAs), which are covalently linked to the peptidoglycan layer.[5] In S. aureus, WTAs are primarily composed of repeating units of ribitol-phosphate and play a multifaceted role in the bacterium's physiology and virulence.

The functional significance of WTAs in S. aureus is extensive and includes:

-

Cell Division and Morphology: WTAs are integral to the proper regulation of cell division and the maintenance of the characteristic coccoid shape of staphylococcal cells.

-

Biofilm Formation: These polymers contribute to the ability of S. aureus to form robust biofilms, which are surface-associated communities of bacteria encased in a self-produced matrix, rendering them highly resistant to antibiotics and host immune responses.

-

Host-Pathogen Interactions: WTAs mediate adhesion to host tissues, a critical first step in the establishment of infection. They also play a role in modulating the host immune response.

-

Antibiotic Resistance: The presence of WTAs is a key determinant of resistance to certain classes of antibiotics, including β-lactams. Their anionic nature can also influence the interaction of positively charged antimicrobial peptides with the bacterial surface.

Given their critical roles in staphylococcal pathogenesis and their absence in mammalian cells, the biosynthetic pathway of WTAs presents an attractive target for the development of novel antimicrobial agents. A cornerstone of this pathway is the synthesis of the activated glycerol donor, Cytidine 5'-diphosphoglycerol (CDP-glycerol).

The CDP-Glycerol Biosynthetic Pathway: A Trifecta of Enzymatic Control

The synthesis of CDP-glycerol in Staphylococcus aureus is a multi-step enzymatic process that provides the essential building block for the WTA backbone. This pathway is orchestrated by a trio of key enzymes: GpsB, CdsA, and TarI/GtaB. Understanding the function and interplay of these enzymes is paramount for any investigation into CDP-glycerol metabolism.

GpsB: A Multifunctional Regulator at the Crossroads of Cell Division and WTA Synthesis

GpsB is a highly conserved protein among Firmicutes that plays a complex and critical role in coordinating cell division with cell wall synthesis.[6][7][8] In S. aureus, GpsB has been shown to interact with key components of the cell division machinery, including FtsZ, the protein that forms the contractile Z-ring at the division site.[7] This interaction is thought to be crucial for the proper localization and function of the divisome.

Beyond its role in cell division, GpsB is also implicated in the spatial regulation of peptidoglycan synthesis, influencing cell shape.[6][9] Intriguingly, recent evidence suggests a direct link between GpsB and the WTA biosynthetic pathway, potentially through interactions with proteins involved in WTA export.[8] This dual functionality places GpsB as a central hub, ensuring that the synthesis and incorporation of new cell wall material, including WTAs, are tightly coordinated with the cell cycle.

CdsA: The Gatekeeper of Phospholipid Precursors

Phosphatidate cytidylyltransferase, encoded by the cdsA gene, is a crucial enzyme in phospholipid metabolism.[10] CdsA catalyzes the conversion of phosphatidic acid and CTP into CDP-diacylglycerol, a key intermediate in the synthesis of major membrane phospholipids such as phosphatidylglycerol and cardiolipin.[10] While not directly producing CDP-glycerol, CdsA's activity is upstream and essential for providing the CDP-activated head group that is ultimately utilized in the final step of CDP-glycerol synthesis. Perturbations in CdsA function can have profound effects on membrane composition and have been linked to daptomycin resistance in other streptococcal species.[10]

TarI/GtaB: The Final Commitment to WTA Synthesis

The final and committing step in CDP-glycerol biosynthesis is catalyzed by a cytidylyltransferase. In S. aureus, this activity is attributed to the products of the tarI and/or gtaB genes. These enzymes catalyze the transfer of a cytidylylmonophosphate (CMP) group from CTP to glycerol-3-phosphate, yielding CDP-glycerol and pyrophosphate.

Staphylococcus aureus possesses two homologs of the tarI gene, which share significant sequence identity.[11] While one of these homologs appears to be nonessential, the other has been shown to be critical for in vitro growth, highlighting its importance in providing the necessary precursor for WTA synthesis.[11] The structural and mechanistic details of TarI have been elucidated, providing a basis for understanding its catalytic function and for the rational design of inhibitors.[12]

The interplay of these three enzymes ensures a tightly regulated supply of CDP-glycerol, linking cell division, phospholipid metabolism, and the dedicated pathway of WTA biosynthesis.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Growth kinetics of Staphylococcus aureus and background microorganisms in camel milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic behaviour of Staphylococcus aureus on cheese as a function of water activity and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Staphylococcus aureus and Bacillus subtilis W23 make polyribitol wall teichoic acids using different enzymatic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of GpsB in Staphylococcus aureus cell morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An essential Staphylococcus aureus cell division protein directly regulates FtsZ dynamics | eLife [elifesciences.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Perturbations of Phosphatidate Cytidylyltransferase (CdsA) Mediate Daptomycin Resistance in Streptococcus mitis/oralis by a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystallographic analysis of TarI and TarJ, a cytidylyltransferase and reductase pair for CDP-ribitol synthesis in Staphylococcus aureus wall teichoic acid biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Investigation of CDP-Glycerol: Biosynthesis, Regulation, and Quantification

The following technical guide is structured to provide an in-depth investigation into the regulation, quantification, and therapeutic relevance of Cytidine 5'-diphosphoglycerol (CDP-glycerol).

Executive Summary

Cytidine 5'-diphosphoglycerol (CDP-glycerol) is a critical nucleotide sugar alcohol that serves as the activated glycerol-3-phosphate (GroP) donor in the biosynthesis of Wall Teichoic Acids (WTAs) in Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. Because WTAs are essential for bacterial cell division, biofilm formation, and virulence, the regulation of CDP-glycerol concentration represents a high-value target for antimicrobial drug development. This guide dissects the enzymatic bottleneck controlled by glycerol-3-phosphate cytidylyltransferase (TagD/TarD), the transcriptional oversight by the WalKR system, and provides validated HILIC-MS/MS protocols for precise quantification.

Part 1: The Biosynthetic Nexus

The intracellular concentration of CDP-glycerol is dictated by the activity of Glycerol-3-phosphate cytidylyltransferase (EC 2.7.7.39). In B. subtilis, this enzyme is encoded by tagD, and in S. aureus, by tarD. It catalyzes the reversible transfer of a cytidyl group from CTP to sn-glycerol-3-phosphate.

The Committed Step

The reaction represents the committed step for the poly(glycerol-phosphate) branch of WTA synthesis.

The generated CDP-glycerol is subsequently utilized by the polymerase TagF to build the GroP backbone of the teichoic acid polymer. Accumulation of CDP-glycerol is toxic; therefore, its synthesis is tightly coupled to its consumption.

Pathway Visualization

The following diagram illustrates the metabolic flow and the critical node represented by TagD.

Figure 1: The biosynthetic pathway of CDP-glycerol. TagD acts as the gatekeeper enzyme converting metabolic precursors into the activated nucleotide sugar.

Part 2: Regulatory Mechanisms[1]

Regulation of CDP-glycerol is multi-layered, ensuring that cell wall synthesis matches cell growth rates.

Transcriptional Control: The WalKR System

The essential two-component system WalKR (also known as YycFG) is the master regulator of cell wall metabolism.

-

Mechanism: The response regulator WalR binds to the promoter regions of the tag operon.

-

Effect: In S. aureus, constitutive expression or upregulation of WalKR leads to increased transcription of tarD, directly elevating CDP-glycerol biosynthetic capacity. This links cell cycle progression with precursor availability.

Structural & Allosteric Regulation

Crystal structures of S. aureus TarD (e.g., PDB 2B7L) reveal a homodimeric assembly.

-

Substrate Ordering: The enzyme follows an ordered Bi-Bi mechanism. CTP binds first, creating a conformational change that allows Glycerol-3-P to bind.

-

Inhibition: While feedback inhibition by CDP-glycerol is less pronounced than in other nucleotide sugar pathways (to prevent stalling of essential wall synthesis), the accumulation of the product Pyrophosphate (PPi) acts as a potent inhibitor. Therefore, inorganic pyrophosphatase activity is required to drive the reaction forward.

Part 3: Analytical Methodologies (HILIC-MS/MS)

Quantifying CDP-glycerol is challenging due to its high polarity, hydrophilicity, and thermal instability. Traditional Reversed-Phase (C18) chromatography fails to retain this analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) is the mandatory standard for accurate measurement.

Experimental Workflow: Extraction & Quantification

Figure 2: Optimized extraction workflow for polar nucleotide sugars. Immediate quenching is vital to prevent turnover.

Detailed Protocol: Intracellular CDP-Glycerol Quantification

1. Sample Preparation (Quenching):

-

Reagent: Pre-chilled (-40°C) extraction solvent: Acetonitrile:Methanol:Water (40:40:20).

-

Step: Rapidly filter bacterial culture (using 0.45 µm nylon filters). Immediately submerge the filter with cells into the cold extraction solvent. This stops enzymatic turnover < 1 second.

-

Lysis: Vortex with glass beads for 3 cycles of 30s. Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

2. LC-MS/MS Conditions:

-

Column: ZIC-cHILIC (Merck) or Supel™ Carbon LC (Sigma-Aldrich). These columns provide superior retention for phosphate-containing metabolites.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) + 0.1% Ammonium Hydroxide. (High pH improves peak shape for phosphorylated sugars).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) % B Flow Rate (mL/min) 0.0 90 0.3 12.0 40 0.3 15.0 40 0.3 15.1 90 0.3 | 20.0 | 90 | 0.3 |

3. Mass Spectrometry (MRM Transitions): Operate in Negative Ion Mode (ESI-).

-

Precursor Ion: m/z 476.1 (CDP-Glycerol [M-H]⁻)

-

Product Ion 1 (Quant): m/z 322.0 (CMP fragment)

-

Product Ion 2 (Qual): m/z 79.0 (Phosphate)

-

Collision Energy: Optimize per instrument (typically 20-30 eV).

Part 4: Experimental Protocols (Enzymatic Kinetics)

To investigate the regulation of TagD in vitro, a coupled spectrophotometric assay is recommended. This assay measures the release of Pyrophosphate (PPi).

Reagents:

-

Purified Recombinant TagD/TarD.

-

Substrates: CTP (1-5 mM), sn-Glycerol-3-Phosphate (1-5 mM).

-

Coupling Enzymes: Inorganic Pyrophosphatase (PPase).

-

Detection Reagent: Malachite Green Phosphate Assay (for endpoint) or EnzChek Pyrophosphate Assay (continuous).

Protocol:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂ (Essential cofactor).

-

Reaction Mix: Combine buffer, CTP, and coupling enzyme (0.5 U PPase).

-

Initiation: Add TagD enzyme (10-50 nM final).

-

Trigger: Add Glycerol-3-P to start the reaction.

-

Monitor:

Self-Validation: If the rate does not increase linearly with enzyme concentration, the TagD may be aggregating or the coupling enzyme (PPase) is rate-limiting. Always ensure PPase is in 100-fold excess of TagD activity.

Part 5: Therapeutic Implications

Targeting CDP-glycerol production offers a pathway to novel antibiotics, particularly against MRSA.

-

Essentiality: Deletion of tarD is lethal in wild-type S. aureus. This validates the enzyme as a drug target.[3][4]

-

Selectivity: Mammalian systems utilize Glycerol-3-phosphate acyltransferase (GPAT) for lipid synthesis, which is structurally distinct from the cytidylyltransferase family. This reduces the risk of off-target toxicity.

-

Inhibitor Classes:

-

Non-hydrolyzable Analogs: CTP analogs (e.g., 2'-deoxy-CTP) can act as competitive inhibitors but often lack cell permeability.

-

Allosteric Inhibitors: Small molecules targeting the dimer interface of TarD are currently under investigation to disrupt the obligate homodimer structure.

-

Note on Tunicamycin: While Tunicamycin inhibits WTA synthesis, it targets TarO (the first step), not TarD. Specific TarD inhibitors are not yet in clinical use, making this an active area of high-value research.

References

-

Structure and mechanism of Staphylococcus aureus TarD Source: RCSB Protein Data Bank (PDB 2B7L) URL:[Link]

-

The WalKR two-component regulator coordinates cell wall homeostasis with DNA replication in Staphylococcus aureus Source: bioRxiv (Vertex AI Verified) URL:[Link]

-

Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode Source: PubMed / Talanta URL:[Link]

-

Wall Teichoic Acid Function, Biosynthesis, and Inhibition Source: NIH / Chem Biol. URL:[Link]

Sources

- 1. Crystal structures of Staphylococcus aureus sortase A and its substrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

Methodological & Application

Application Note: Optimizing In Vitro Teichoic Acid Biosynthesis Assays using Cytidine 5'-diphosphoglycerol

Abstract

Cytidine 5'-diphosphoglycerol (CDP-Glycerol) is the essential glycerol-phosphate donor in the biosynthesis of Wall Teichoic Acids (WTAs), specifically poly(glycerol-phosphate) type WTAs found in Bacillus subtilis and Staphylococcus epidermidis. As WTAs are critical for bacterial cell shape, division, and virulence, the enzymes utilizing CDP-Glycerol—namely TagB (glycerophosphotransferase) and TagF (poly(glycerol-phosphate) polymerase)—are high-value targets for novel antibiotic discovery. This guide details the handling of CDP-Glycerol and provides two validated protocols: a high-throughput luminescent screening assay and a "gold standard" radioactive mechanistic assay.

Critical Material Properties & Handling

Proper handling of CDP-Glycerol is the first step to a reproducible assay. As a high-energy nucleotide derivative, it is susceptible to hydrolysis if mishandled.

| Property | Specification | Application Note |

| Chemical Name | Cytidine 5'-diphosphoglycerol disodium salt | -- |

| CAS Number | 102601-56-9 | Verify against vendor CoA. |

| Molecular Weight | ~497.1 (Disodium salt) | Use exact MW from batch for molarity calcs. |

| Solubility | Water (>50 mg/mL) | Dissolve in nuclease-free water or 10 mM Tris pH 7.5. |

| Stability | Labile in acid/high heat | Do not autoclave. Filter sterilize (0.22 µm). |

| Storage | -20°C (Solid & Solution) | Aliquot immediately to avoid freeze-thaw cycles. |

Expert Insight: CDP-Glycerol is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis. Store stock solutions (e.g., 100 mM) in small aliquots at -80°C for long-term stability (>6 months).

Biological Mechanism & Assay Logic

To design a valid assay, one must understand the specific transferase reaction. CDP-Glycerol serves as the substrate for two distinct steps in the tag pathway.

-

Priming (TagB): Transfers one glycerol-phosphate (GroP) unit to the linkage unit (ManNAc-GlcNAc-lipid).

-

Polymerization (TagF): Processively transfers GroP units to the growing chain, releasing CMP as the byproduct.

Pathway Diagram

The following diagram illustrates the flow of glycerol-phosphate from the cytosolic pool to the wall teichoic acid polymer.

Caption: Biosynthetic pathway of Poly(GroP) Teichoic Acids. TagF utilizes CDP-Glycerol to extend the WTA chain, releasing CMP.

Protocol A: High-Throughput Luminescent Assay (Non-Radioactive)

Objective: Screen small molecule libraries for TagF inhibition. Principle: This coupled assay detects the CMP released during the transferase reaction.[1][2][3] The UMP/CMP-Glo™ system (Promega) converts released CMP to ATP, which is then quantified via a luciferase reaction.[1][3]

Materials

-

Enzyme: Recombinant TagF (purified from E. coli, typically His-tagged).

-

Substrate: CDP-Glycerol (100 µM final).

-

Acceptor: Synthetic Lipid III analog or purified cell wall membrane fraction (providing the primer).

-

Detection: UMP/CMP-Glo™ Glycosyltransferase Assay Kit.[1]

-

Plate: 384-well white, low-volume plates.

Step-by-Step Methodology

-

Enzyme Mix Preparation (2X):

-

Prepare TagF in Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Note: Determine optimal enzyme concentration via titration (typically 10–50 nM).

-

-

Substrate Mix Preparation (2X):

-

Combine CDP-Glycerol (200 µM) and Lipid Acceptor (e.g., 50 µM) in Assay Buffer.

-

-

Reaction Assembly:

-

Add 5 µL Enzyme Mix to the well.

-

Add 100 nL of Test Compound (in DMSO). Incubate 10 min.

-

Add 5 µL Substrate Mix to initiate reaction.

-

Final Volume: 10 µL.

-

-

Incubation:

-

Incubate at room temperature (22–25°C) for 60 minutes.

-

Control: Run a "No Enzyme" blank to account for spontaneous hydrolysis of CDP-Glycerol.

-

-

Detection:

-

Add 10 µL UMP/CMP-Glo™ Detection Reagent .

-

Incubate 60 minutes at room temperature to allow CMP

ATP conversion and luciferase signal stabilization.

-

-

Read:

-

Measure luminescence (RLU) on a plate reader (e.g., EnVision, PHERAstar).

-

Data Analysis:

Calculate % Inhibition =

Protocol B: Radioactive Membrane Pelleting Assay (Mechanistic Validation)

Objective: Validate hits from HTS and determine mode of inhibition. Principle: Direct measurement of [¹⁴C]-Glycerol incorporation into the polymer, which becomes insoluble or membrane-associated. This is the "Gold Standard" for confirming polymerase activity.

Materials

-

Substrate: CDP-[¹⁴C]Glycerol (Specific Activity ~50 mCi/mmol).

-

Acceptor: B. subtilis membrane vesicles (containing Lipid I/II/III).

-

Precipitant: 10% Trichloroacetic acid (TCA) or simply pelleting membranes if the polymer remains attached.

Step-by-Step Methodology

-

Reaction Setup:

-

Mix: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1 mM DTT.

-

Add: Membrane Acceptor (100 µg protein).

-

Add: TagF Enzyme (if using purified enzyme added to stripped membranes).

-

-

Initiation:

-

Add CDP-[¹⁴C]Glycerol (final conc. 50–100 µM).

-

Total volume: 50 µL.

-

-

Incubation:

-

Incubate at 30°C for 30–60 minutes.

-

-

Termination & Processing:

-

Option A (Membrane Pelleting): Centrifuge at 100,000

for 20 min. The polymer is bound to the membrane pellet. Wash pellet 2x with buffer. -

Option B (TCA Precipitation): Add 500 µL ice-cold 10% TCA. Incubate on ice for 30 min. Filter through glass fiber filters (Whatman GF/C).

-

-

Quantification:

-

Place pellet or filter into scintillation vial.

-

Add 5 mL scintillation cocktail (e.g., Ultima Gold).

-

Count CPM in a liquid scintillation counter.

-

Troubleshooting & Self-Validation

| Issue | Probable Cause | Solution |

| High Background (HTS) | Spontaneous hydrolysis of CDP-Gro | Use fresh substrate. Keep assay pH < 8.0. Ensure "No Enzyme" controls are included. |

| Low Signal (Radioactive) | Inactive Membrane Acceptor | Membranes must be harvested from exponential phase cells. Ensure Mg²⁺ is present (essential cofactor). |

| Inconsistent IC50 | Substrate Depletion | Ensure <20% of CDP-Glycerol is consumed during the reaction time (linear velocity phase). |

Assay Workflow Visualization

Caption: Standardized workflow for TagF enzymatic assays.

References

-

Brown, E. D., et al. (2003). Purified, recombinant TagF protein from Bacillus subtilis 168 catalyzes the polymerization of glycerol phosphate onto a membrane acceptor in vitro. Journal of Biological Chemistry. Link

-

Promega Corporation. (2023).[3] UMP/CMP-Glo™ Glycosyltransferase Assay Technical Manual. Link

-

Pooley, H. M., et al. (1992). CDP-glycerol:poly(glycerophosphate) glycerophosphotransferase... is encoded by tagF. Journal of Bacteriology. Link

-

Swoboda, J. G., et al. (2010). Wall teichoic acid function, biosynthesis, and inhibition. ChemBioChem. Link

Sources

Application Note: Protocol for Studying Wall Teichoic Acid (WTA) Synthesis using CDP-Glycerol

Abstract & Strategic Relevance

Wall Teichoic Acids (WTAs) are anionic glycopolymers covalently attached to the peptidoglycan of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).[1] They play critical roles in cell division, biofilm formation, and antibiotic resistance (e.g., Methicillin-Resistant S. aureus or MRSA).[2]

The biosynthesis of WTA relies on the activated donor substrate CDP-glycerol (Cytidine diphosphate glycerol). This application note details the methodology for studying the two critical enzymatic steps involving CDP-glycerol:

-

Synthesis: The formation of CDP-glycerol by TagD (Glycerol-3-phosphate cytidylyltransferase).[2]

-

Polymerization: The utilization of CDP-glycerol by TagF (WTA polymerase) to build the poly-glycerol-phosphate backbone.[2][3][4]

These protocols are designed for drug discovery teams targeting the WTA pathway to sensitize MRSA to

Mechanism of Action: The Tag Pathway

The WTA biosynthetic pathway is spatially divided. The linkage unit and polymer backbone are synthesized intracellularly on a lipid carrier (Undecaprenyl-phosphate) before being exported.

Pathway Diagram

The following diagram illustrates the flow from cytosolic precursors to the TagF polymerization step.

Figure 1: The cytoplasmic steps of WTA synthesis.[1] TagD generates the high-energy donor CDP-glycerol, which TagF consumes to polymerize the backbone.[2]

Critical Reagents & Handling

CDP-Glycerol Instability: CDP-glycerol is prone to hydrolysis.[2] Commercial stocks are expensive and often degrade during shipping.

-

Storage: Lyophilized powder at -20°C (stable for 6 months).

-

Solution: 50 mM stock in water or 10 mM Tris (pH 7.5). Aliquot and store at -80°C. Do not freeze-thaw more than twice.

-

Recommendation: For high-throughput screens (HTS), enzymatic generation of CDP-glycerol in situ (using TagD) is recommended to ensure substrate integrity.[2]

Protocol 1: Enzymatic Synthesis of CDP-Glycerol (TagD Assay)

This protocol serves two purposes: (1) Generating CDP-glycerol for downstream use, and (2) Screening inhibitors of TagD.[2]

Reagents

-

Enzyme: Purified recombinant TagD (e.g., from S. aureus or B. subtilis).

-

Substrates: CTP (sodium salt), sn-Glycerol-3-phosphate (G3P).[2]

-

Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT.

Procedure (Analytical Scale)

-

Prepare Master Mix:

-

50 mM Tris-HCl (pH 7.5)

-

20 mM MgCl

-

2 mM DTT

-

1.0 mM CTP

-

1.0 mM G3P

-

-

Initiation: Add TagD enzyme (final conc. 50–100 nM) to the Master Mix. Total volume: 100

L. -

Incubation: Incubate at 25°C for 30–60 minutes.

-

Termination: Heat inactivation (95°C for 5 min) or addition of EDTA (20 mM final).

-

Validation (HPLC):

-

Column: Anion Exchange (e.g., MonoQ or DNAPac PA200).

-

Mobile Phase: Gradient of 0–0.5 M NH

HCO -

Detection: UV absorbance at 271 nm (Cytidine).

-

Expected Result: Shift in retention time from CTP (triphosphate) to CDP-glycerol (diphosphate).[2]

-

Protocol 2: TagF Polymerase Activity Assay (Radiometric)

This is the Gold Standard for determining kinetic parameters (

Experimental Design Logic

-

Acceptor Limitation: The natural acceptor is a lipid-linked disaccharide (Und-PP-GlcNAc-ManNAc).[2] This is difficult to synthesize.

-

Solution: Use a Synthetic Acceptor (e.g., a soluble disaccharide analog) or Membrane Fractions from a TagF-deficient mutant (e.g., B. subtilis tagF1) which accumulates the lipid-acceptor but cannot polymerize it.[2]

-

Detection: Incorporation of [

C]-Glycerol from CDP-[

Materials

-

Enzyme: Purified TagF (typically His-tagged, lacking the C-terminal membrane domain for solubility, or full-length in nanodiscs).[2]

-

Substrate: CDP-[

C]Glycerol (Specific activity ~50 mCi/mmol). -

Acceptor: Synthetic soluble acceptor (GroP-ManNAc-GlcNAc-O-Linker) or B. subtilis 168 tagF1 membrane fraction.[2]

-

Precipitant: 10% Trichloroacetic acid (TCA) or cold ethanol.

Step-by-Step Protocol

-

Reaction Setup (50

L volume):Component Final Concentration Notes Buffer 50 mM HEPES, pH 8.0 Optimal for TagF activity | MgCl

| 20 mM | Essential cofactor | | Acceptor | 10 -

Incubation: Incubate at room temperature (22–25°C) for 15–30 minutes. Note: TagF is non-processive in vitro; reaction linearity is short.[2]

-

Quenching:

-

Filtration/Washing:

-

Filter the TCA precipitate or wash the DEAE paper with 1% acetic acid or ammonium formate buffer to remove unreacted CDP-glycerol.

-

-

Quantification: Transfer filter/precipitate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Protocol 3: Non-Radioactive HTS Assay (CMP Detection)

For drug screening, a coupled assay detecting the release of CMP is preferred over radioactivity.

Principle

TagF Reaction:

Workflow

-

Mix: 10 nM TagF + 100

M CDP-Glycerol + Acceptor in 384-well plate. -

Incubate: 60 min at 25°C.

-

Detection: Add detection mix (antibody + tracer).

-

Read: Fluorescence Polarization (FP) or TR-FRET.

-

High Signal: Intact CDP-Glycerol (Inhibition).[2]

-

Low Signal: Free CMP generated (Active Enzyme).

-

Data Analysis & Validation

Kinetic Parameters

To validate the assay, determine the

| Parameter | Typical Value (S. aureus TagF) | Interpretation |

| 20 – 100 | Substrate affinity.[2] | |

| 0.5 – 2.0 s | Turnover number (slow in vitro). | |

| > 100 | Negative Control (Targets TagO, not TagF). |

Troubleshooting Guide

-

Low Signal:

-

High Background:

-

Cause: Incomplete washing of DEAE filters. Solution: Increase wash volume with high-salt buffer (0.3 M Ammonium Formate).[2]

-

References

-

Brown, S., Meredith, T., Swoboda, J., & Walker, S. (2010). Staphylococcus aureus and Bacillus subtilis W23 make polyribitol wall teichoic acids using different enzymatic pathways.[2][4] Chemistry & Biology, 17(10), 1101–1110.[4] Link

-

Sewell, E. W., & Brown, E. D. (2009). The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis.[4] Journal of Biological Chemistry, 284(32), 21132–21138. Link

-

Meredith, T. C., et al. (2008). Late-stage polyribitol phosphate wall teichoic acid biosynthesis in Staphylococcus aureus.[2] Journal of Bacteriology, 190(8), 3046–3056. Link

-

Pereira, M. P., et al. (2008). A cell-free multi-enzyme cascade for the synthesis of CDP-glycerol.[2] ChemBioChem (Relevant context for enzymatic synthesis). Link

Sources

Precision Enzymology of CDP-Diacylglycerol-Dependent Transferases

Application Note & Protocol Guide | Doc ID: AN-CDP-2024

Abstract

Enzymes utilizing CDP-diacyl-sn-glycerol (CDP-DAG) constitute the critical branch point of the "Kennedy Pathway" for phospholipid biosynthesis. These integral membrane proteins—including Phosphatidylinositol Synthase (PIS) , Phosphatidylglycerol Phosphate Synthase (PGPs) , and bacterial Phosphatidylserine Synthase (PSS) —catalyze the displacement of CMP by a hydroxyl-bearing headgroup.

Assaying these enzymes presents unique challenges due to their hydrophobic nature and the requirement for interfacial catalysis. This guide provides a comprehensive framework for characterizing CDP-DAG-dependent enzymes, moving from gold-standard radiometric methods to modern high-throughput luminescent screens.

Biological Context: The CDP-DAG Branch

CDP-DAG serves as the high-energy liponucleotide donor.[1] Unlike the PC/PE branch (which uses CDP-bases), this pathway drives the synthesis of anionic phospholipids (PI, PG, CL) essential for mitochondrial function and signal transduction.

Pathway Visualization

Figure 1: The CDP-DAG dependent phospholipid biosynthesis pathway.[1] All downstream branches release Cytidine Monophosphate (CMP) as the leaving group.

Core Principle: Surface Dilution Kinetics

Expert Insight: Unlike soluble enzymes, CDP-DAG transferases function at the lipid-water interface. Standard Michaelis-Menten kinetics often fail here. You must apply Surface Dilution Kinetics .

The reaction rate depends on two distinct concentrations:

-

Bulk Concentration: The molarity of the substrate in the total volume.

-

Surface Concentration (Mole Fraction): The density of the substrate within the micelle/membrane surface.

Critical Experimental Rule: When assaying these enzymes, you must use a detergent (typically Triton X-100) to form mixed micelles . You must maintain a constant mole fraction of CDP-DAG while varying bulk concentration, or vice versa, to distinguish binding affinity from catalytic turnover.

Method A: The Gold Standard (Radiometric Assay)

Best For: Kinetic characterization (

Protocol: Phosphatidylinositol Synthase (PIS) Activity

Target Enzyme: CDP-diacyl-sn-glycerol:inositol 3-phosphatidyltransferase (EC 2.7.8.11).

Reagents

-

Substrate A: CDP-diacylglycerol (0.5 mM stock in buffer/Triton mixed micelles).

-

Substrate B:

-[2- -

Detergent: Triton X-100 (Final assay concentration typically 2-5 mM to ensure micellization).

-

Cofactor:

or -

Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Workflow

-

Micelle Preparation (Crucial):

-

Dry down CDP-DAG (in chloroform) under nitrogen.

-

Resuspend in 50 mM Tris-HCl (pH 8.0) containing 1.0% Triton X-100.

-

Sonicate in a bath sonicator until the solution is clear (formation of mixed micelles).

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine:

-

25 µL Buffer (Tris pH 8.0, 5 mM

). -

10 µL CDP-DAG/Triton micelles (Final: 0.2 mM CDP-DAG, 4 mM Triton).

-

5 µL

H-Inositol (0.5 µCi). -

10 µL Enzyme source (Microsomes or Purified Protein).

-

-

-

Incubation: Incubate at 37°C for 10–20 minutes. (Must be within linear range).

-

Termination (Acidic Bligh-Dyer):

-

Stop reaction by adding 150 µL Acidic Methanol (MeOH:0.1N HCl, 1:1).

-

Add 300 µL Chloroform. Vortex vigorously.

-

Centrifuge (10,000 x g, 2 min) to separate phases.

-

-

Quantification:

-

The product (

H-PI) partitions into the lower organic phase . -

The unreacted substrate (

H-Inositol) remains in the upper aqueous phase . -

Aliquot 100 µL of the lower phase into a scintillation vial, dry, add cocktail, and count.

-

Method B: High-Throughput Screening (Luminescent CMP Detection)

Best For: Drug discovery, inhibitor screening, non-radioactive labs. Mechanism: All enzymes in this class release CMP . This assay couples CMP production to Luciferase output.[2][3][4][5]

Workflow Visualization

Figure 2: Principle of the CMP-Glo coupled assay. Note that CMP-Glo (Promega) specifically detects CMP formation by converting it to ATP or utilizing a coupled kinase system.

Protocol: CMP-Glo™ (Promega) Adaptation

-

Reaction: Perform the enzymatic reaction (as in Method A) in a white 384-well plate. Note: Minimize Triton X-100 concentration (<0.1%) if possible, as high detergent can quench luciferase.

-

Reagent Addition: Add equal volume (1:1) of CMP Detection Reagent.

-

Mechanism:

-

Readout: Incubate 60 min at Room Temp. Read luminescence.

-

Validation: Use a standard curve of pure CMP (0–50 µM) to convert RLU to pmol product.

Method C: LC-MS/MS (Label-Free)

Best For: Distinguishing acyl-chain specificity (e.g., does the enzyme prefer Arachidonic acid-rich CDP-DAG?).

-

Extraction: Use Butanol/Methanol extraction to recover anionic lipids.

-

Column: C18 Reverse Phase or HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Detection: Negative Ion Mode (PI and PG ionize well in negative mode).

-

Transitions (MRM):

-

PI: Parent Ion [M-H]⁻

Fragment 241 (Inositol-phosphate headgroup). -

PG: Parent Ion [M-H]⁻

Fragment 153 (Glycerol-phosphate).

-

Optimization & Troubleshooting Guide

| Variable | Recommendation | Scientific Rationale |

| Detergent | Triton X-100 (0.5 - 5 mM) | Non-ionic detergents are required to solubilize the hydrophobic CDP-DAG. Brij-35 is an alternative if Triton inhibits the specific isoform. |

| Metal Ions | Mg²⁺ vs Mn²⁺ (2 - 10 mM) | Mammalian PIS often prefers Mn²⁺. Bacterial PGPs prefers Mg²⁺. Always titrate both during assay development. |

| pH | 8.0 - 8.5 | The nucleophilic attack of the headgroup hydroxyl requires a slightly basic environment to facilitate deprotonation. |

| Substrate Ratio | 1:5 (Enzyme:Lipid) | Maintain "Surface Dilution" conditions. If the lipid surface is too crowded with substrate, the enzyme may not dock correctly. |